2,6-Difluoro-N-(2-nitrophenyl)aniline
Overview
Description
2,6-Difluoro-N-(2-nitrophenyl)aniline is an organic compound with the molecular formula C12H8F2N2O2 It is characterized by the presence of two fluorine atoms and a nitro group attached to an aniline structure
Mechanism of Action
Target of Action
The primary targets of 2,6-Difluoro-N-(2-nitrophenyl)aniline are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the action, efficacy, and stability of this compound . For instance, its stability could be affected by temperature, as suggested by its storage recommendation of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-(2-nitrophenyl)aniline typically involves the nitration of 2,6-difluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(2-nitrophenyl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C), Ethanol as solvent, Room temperature
Substitution: Nucleophiles (e.g., amines, thiols), Solvents like dimethylformamide (DMF), Elevated temperatures
Major Products Formed
Reduction: 2,6-Difluoro-N-(2-aminophenyl)aniline
Substitution: Various substituted aniline derivatives depending on the nucleophile used
Scientific Research Applications
2,6-Difluoro-N-(2-nitrophenyl)aniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoroaniline: Similar structure but with fluorine atoms at different positions.
2,6-Difluoroaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,6-Difluoro-N-(4-nitrophenyl)aniline: Similar structure but with the nitro group at a different position.
Uniqueness
2,6-Difluoro-N-(2-nitrophenyl)aniline is unique due to the specific positioning of the fluorine atoms and the nitro group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
2,6-difluoro-N-(2-nitrophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-8-4-3-5-9(14)12(8)15-10-6-1-2-7-11(10)16(17)18/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWMPFVBNMCYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=C2F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678870 | |
Record name | 2,6-Difluoro-N-(2-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033225-43-2 | |
Record name | 2,6-Difluoro-N-(2-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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